molecular formula C17H17NO3 B1260903 (3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid

(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid

Cat. No. B1260903
M. Wt: 283.32 g/mol
InChI Key: ZVISIOHMFLGRAA-VBNZEHGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid is an organonitrogen heterocyclic compound and an oxazole.

Scientific Research Applications

Synthesis and Structural Applications

  • (3S,4R,5S)-Isostatine, a derivative of (3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid, is used in the synthesis of protected amino acids from hydroxy acids. It is a characteristic unit of the didemnines, showcasing its significance in complex organic synthesis (Schmidt, Kroner, & Griesser, 1989).

Photophysical Properties

  • Studies on pyrazoline derivatives, closely related to (3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid, reveal that solvent structure and polarity significantly affect their photophysical properties. This understanding is crucial for applications in materials science and photophysics (Şenol et al., 2020).

Organometallic Chemistry

  • The compound plays a role in the addition reactions to 1,3,2-oxazaborolines, which are important in organometallic chemistry. These reactions are efficient methods for introducing functional groups to boron atoms, creating new boron heterocycles (Rico et al., 1999).

Polymer Science

  • In the field of polymer science, derivatives of (3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid are used as monomers for synthesizing hyperbranched aromatic polyimides. These polymers are notable for their solubility and molecular weight properties, vital for advanced material applications (Yamanaka, Jikei, & Kakimoto, 2000).

Antioxidative and Anti-inflammatory Applications

  • An isolated cyclic ether derivative from the red seaweed Kappaphycus alvarezii, structurally similar to (3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid, has shown significant antioxidative activities. This suggests potential applications in pharmacology and nutraceuticals (Makkar & Chakraborty, 2017).

properties

Product Name

(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(3S,4R,5S)-5-methyl-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C17H17NO3/c1-12-15(17(19)20)16(13-8-4-2-5-9-13)18(21-12)14-10-6-3-7-11-14/h2-12,15-16H,1H3,(H,19,20)/t12-,15-,16+/m0/s1

InChI Key

ZVISIOHMFLGRAA-VBNZEHGJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](N(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid
Reactant of Route 2
(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid
Reactant of Route 3
(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid
Reactant of Route 4
(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid
Reactant of Route 5
(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid
Reactant of Route 6
(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid

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